Cas no 1706449-14-0 (3-bromo-5-(2-methyloxiran-2-yl)pyridine)
3-bromo-5-(2-methyloxiran-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-(2-methyl-oxiranyl)-pyridine
- Pyridine, 3-bromo-5-(2-methyl-2-oxiranyl)-
- 3-bromo-5-(2-methyloxiran-2-yl)pyridine
- 1706449-14-0
- EN300-1911228
-
- Inchi: 1S/C8H8BrNO/c1-8(5-11-8)6-2-7(9)4-10-3-6/h2-4H,5H2,1H3
- InChI Key: JGBVRRRATNRAOR-UHFFFAOYSA-N
- SMILES: C1=NC=C(C2(C)CO2)C=C1Br
Computed Properties
- Exact Mass: 212.97893g/mol
- Monoisotopic Mass: 212.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 25.4Ų
Experimental Properties
- Density: 1.570±0.06 g/cm3(Predicted)
- Boiling Point: 271.7±35.0 °C(Predicted)
- pka: 2.45±0.22(Predicted)
3-bromo-5-(2-methyloxiran-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911228-0.05g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1911228-0.1g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1911228-0.25g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1911228-0.5g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1911228-1.0g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1911228-2.5g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1911228-5.0g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1911228-10.0g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1911228-1g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1911228-5g |
3-bromo-5-(2-methyloxiran-2-yl)pyridine |
1706449-14-0 | 5g |
$3396.0 | 2023-09-17 |
3-bromo-5-(2-methyloxiran-2-yl)pyridine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 3-bromo-5-(2-methyloxiran-2-yl)pyridine
Research Brief on 3-Bromo-5-(2-methyloxiran-2-yl)pyridine (CAS: 1706449-14-0): Recent Advances and Applications
The compound 3-bromo-5-(2-methyloxiran-2-yl)pyridine (CAS: 1706449-14-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This epoxide-containing pyridine derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its utility in targeted drug design, leveraging its reactive epoxide moiety for covalent binding strategies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized 3-bromo-5-(2-methyloxiran-2-yl)pyridine as a precursor to develop irreversible inhibitors that showed enhanced selectivity profiles compared to conventional reversible inhibitors. The epoxide group was found to form a covalent bond with a conserved cysteine residue in the BTK active site, leading to prolonged target engagement and improved pharmacological properties.
Further investigations have revealed the compound's potential in PROTAC (Proteolysis Targeting Chimera) development. A recent patent application (WO2023056321) describes its incorporation into heterobifunctional molecules designed to degrade disease-relevant proteins. The bromine substituent at the 3-position allows for efficient cross-coupling reactions, while the epoxide functionality enables subsequent derivatization, making it an attractive scaffold for PROTAC design.
From a synthetic chemistry perspective, novel methodologies for the preparation and functionalization of 3-bromo-5-(2-methyloxiran-2-yl)pyridine have been developed. A 2024 publication in Organic Letters presented a highly efficient palladium-catalyzed cross-coupling protocol that maintains the integrity of the sensitive epoxide ring while enabling diverse modifications at the bromine position. This advancement has significantly expanded the compound's utility in medicinal chemistry campaigns.
In the realm of chemical biology, researchers have employed 3-bromo-5-(2-methyloxiran-2-yl)pyridine as a molecular probe to study enzyme mechanisms. Its ability to act as an affinity label has been exploited to identify novel binding sites and characterize enzyme-inhibitor interactions through mass spectrometry-based proteomics approaches. These applications underscore the compound's value as both a therapeutic candidate and a research tool in drug discovery.
Looking forward, the unique properties of 3-bromo-5-(2-methyloxiran-2-yl)pyridine position it as a promising candidate for further development in targeted covalent inhibitor design and chemical biology applications. Ongoing research is exploring its potential in addressing challenging drug targets, particularly those requiring prolonged target engagement or those with shallow binding pockets that are difficult to address with conventional reversible inhibitors.
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